Home > Products > Screening Compounds P18664 > m-PEG3-phosphonic acid
m-PEG3-phosphonic acid - 96962-42-4

m-PEG3-phosphonic acid

Catalog Number: EVT-3312590
CAS Number: 96962-42-4
Molecular Formula: C7H17O6P
Molecular Weight: 228.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

11-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}undecylphosphonic Acid

Compound Description: This compound is a self-assembled monolayer (SAM) forming agent with a long alkyl chain (C11) terminating in a phosphonic acid group. It also incorporates the same [2-(2-methoxyethoxy)ethoxy]ethoxy chain found in the target compound. This compound is utilized for modifying ITO electrode surfaces to facilitate the immobilization of cytochrome c while retaining its direct electron transfer functionality [].

Benzo-18-crown-6 (B18C6)

Compound Description: Benzo-18-crown-6 is a macrocyclic polyether known for its ability to selectively bind alkali metal ions, particularly potassium ions. Its cavity size and arrangement of oxygen atoms allow for strong interactions with cations. Research has focused on comparing its complexation behavior and properties to structurally similar compounds, including the target compound and its acyclic analog [, , ].

Compound Description: This compound is an acyclic analog of benzo-18-crown-6, containing the same number of oxygen atoms available for cation coordination but lacking the macrocyclic ring structure. Studies have explored the impact of this structural difference on the complexation behavior, stability, and selectivity towards alkali metal ions compared to both benzo-18-crown-6 and the target compound [, , ].

Synthesis Analysis

The synthesis of m-PEG3-phosphonic acid typically involves several methods, focusing on the incorporation of the phosphonic acid group into a polyethylene glycol backbone. One common approach is the reaction of polyethylene glycol derivatives with phosphonylating agents, such as phosphonic anhydrides or chlorophosphonates. The reaction conditions often include:

  • Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the phosphonic acid group.
  • Acidic Conditions: Utilizing concentrated hydrochloric acid can enhance the hydrolysis of intermediates, promoting the formation of the desired phosphonic acid .
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate m-PEG3-phosphonic acid from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of m-PEG3-phosphonic acid consists of a central polyethylene glycol chain with three ethylene glycol units, linked to a phosphonic acid functional group at one end. The structure can be represented as follows:

HOOC PO OH O CH 2 CH 2 3 OH\text{HOOC PO OH O CH 2 CH 2 3 OH}

This structure allows for significant interaction with biological molecules due to the hydrophilic nature of the polyethylene glycol chain and the reactivity of the phosphonic acid group. The presence of multiple oxygen atoms contributes to its high polarity, which is essential for solubility in aqueous environments .

Chemical Reactions Analysis

m-PEG3-phosphonic acid can participate in various chemical reactions, including:

  • Esterification: The phosphonic acid group may react with alcohols to form esters, which can be useful in modifying drug delivery systems.
  • Oxidation: It can be oxidized to yield different phosphonic derivatives, potentially altering its biological activity and interaction with target proteins.
  • Complexation: The compound forms stable complexes with calcium ions, enhancing its utility in bone-targeted therapies and improving drug delivery efficacy .
Mechanism of Action

The mechanism of action for m-PEG3-phosphonic acid primarily revolves around its role as a linker in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other binds to the protein intended for degradation. The mechanism involves:

  1. Binding: m-PEG3-phosphonic acid facilitates the binding of PROTACs to both target proteins and E3 ligases.
  2. Ubiquitination: This dual binding leads to ubiquitination of the target protein.
  3. Proteasomal Degradation: The ubiquitinated protein is then directed to the proteasome for degradation, effectively reducing its levels within the cell .
Physical and Chemical Properties Analysis

m-PEG3-phosphonic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydrophilic polyethylene glycol component.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The phosphonic acid group possesses two acidic protons with pKa values typically ranging from 1.1 to 7.2, depending on substituents and environmental conditions .

These properties make m-PEG3-phosphonic acid particularly suitable for biomedical applications where solubility and stability are crucial.

Applications

The applications of m-PEG3-phosphonic acid are diverse and impactful within scientific research and pharmaceutical development:

  1. Drug Delivery Systems: Its ability to form stable complexes with calcium ions makes it ideal for targeted drug delivery, especially in bone-related therapies.
  2. PROTAC Development: As a linker in PROTACs, it plays a critical role in targeted protein degradation strategies, offering new avenues for cancer treatment and other diseases associated with protein misfolding or overexpression .
  3. Surface Modifications: It can be used as a surface modifier on implants to enhance osseointegration and reduce failure rates in orthopedic applications .
Introduction to Phosphonic Acid-Functionalized Polyethylene Glycols

Historical Development of PEG-Phosphonic Acid Conjugates

The evolution of PEG-phosphonic acid conjugates is intertwined with advancements in both phosphorus chemistry and PEG-based bioconjugation. Phosphonic acids themselves have a rich history dating back to the 19th century, but their conjugation with polyethylene glycols represents a more recent innovation driven by the growing need for sophisticated bioconjugation tools:

  • Early Phosphonate Chemistry (Pre-1990s): Fundamental synthetic methodologies for phosphonates were established, including the Arbuzov reaction (forming P-C bonds via trialkyl phosphite reactions with alkyl halides) and the Michaelis-Becker reaction (alkylation of alkali phosphites). These methods primarily yielded simple alkyl or aryl phosphonates without functionalized spacers [7]. The McKenna procedure (bromotrimethylsilane dealkylation followed by methanolysis) emerged as a pivotal method for clean phosphonate ester deprotection, enabling reliable phosphonic acid production on complex molecules [4] [7].

  • Emergence of Functionalized Phosphonates (1990s-2000s): Research shifted toward phosphonic acids with additional functional groups. The synthesis of (2-aminoethyl)phosphonic acid and its derivatives demonstrated the biological relevance of phosphonates as phosphate mimics and metal chelators. Concurrently, polyethylene glycol chemistry advanced, with mPEG-carboxylic acids (e.g., m-PEG3-acid, CAS 209542-49-4) becoming established bioconjugation reagents [5] [8]. The conceptual leap of replacing the common carboxylic acid terminus with phosphonic acid created a novel linker class offering distinct coordination advantages.

  • Modern PROTAC Era (Post-2010): The rise of proteolysis-targeting chimeras (PROTACs) catalyzed demand for specialized linkers like m-PEG3-phosphonic acid. PROTACs require precise spatial organization of E3 ligase binders and target protein ligands. Phosphonic acid's ability to coordinate metals and form stable bonds with oxide surfaces made m-PEG3-phosphonic acid particularly valuable for constructing these heterobifunctional degraders and functionalizing inorganic nanoparticles. Its commercial availability (e.g., MedChemExpress HY-W096153) reflects its established role in chemical biology [1] [2] .

Table 1: Historical Milestones in PEG-Phosphonic Acid Development

Time PeriodKey DevelopmentSignificance
Late 19th - Early 20th CenturyDiscovery of Arbuzov & Michaelis-Becker ReactionsEstablished foundational P-C bond formation methods
1980sMcKenna Dealkylation ProcedureEnabled reliable conversion of phosphonate esters to phosphonic acids
1990sCommercialization of mPEG-carboxylic Acids (e.g., m-PEG3-acid)Advanced PEG-based bioconjugation toolkit
Early 2000sPhosphonic Acid Functionalization of NanoparticlesDemonstrated superior surface binding vs. carboxylates
2010s-PresentAdoption in PROTACs & Targeted Imaging AgentsEnabled precise spatial control in complex chimeras

Fundamental Roles of Phosphonic Acid Moieties in Bioconjugation

The phosphonic acid group (-PO(OH)₂) confers distinctive physicochemical and biological properties crucial for advanced bioconjugation strategies, significantly differentiating it from the more common carboxylic acid terminators:

  • Enhanced Metal Coordination and Surface Binding: Phosphonic acids exhibit superior chelating affinity for di- and trivalent metal ions (e.g., Fe³⁺, Zr⁴⁺, Ti⁴⁺) compared to carboxylic acids. This stems from their multidentate binding capability and the higher charge density on the phosphorus oxygen bonds. In materials science, this translates to exceptional stability when functionalizing metal oxide surfaces (e.g., iron oxide nanoparticles). Bisphosphonates show even stronger binding than monophosphonates, but m-PEG3-phosphonic acid provides an optimal balance of synthetic accessibility and binding strength for many applications. The binding strength often exceeds that of carboxylic acids by orders of magnitude, forming robust monolayers resistant to displacement [3] [4] .

  • Acidity and Ionic Character: Phosphonic acids are stronger acids than their carboxylic counterparts (typical pKa₁ ~1.5-2.5, pKa₂ ~6.5-7.5 versus pKa ~4-5 for carboxylic acids). This enhanced acidity ensures greater ionization under physiological conditions (pH 7.4), significantly improving the water solubility of conjugates. The dianionic form (-PO(O⁻)₂) exhibits electrostatic characteristics resembling natural phosphate groups, facilitating biomimetic interactions. This property is exploited in bone-targeting molecules where hydroxyapatite affinity is critical [4] [7].

  • Metabolic Stability and Bioisosterism: The P-C bond in phosphonic acids is highly resistant to enzymatic and chemical hydrolysis compared to the ester linkages (P-O-C) in phosphates. This metabolic stability makes phosphonate conjugates valuable for in vivo applications requiring prolonged circulation or resistance to phosphatase activity. As phosphate bioisosteres, phosphonates effectively mimic transition states in enzymatic reactions, enabling the design of enzyme inhibitors while avoiding rapid metabolic deactivation [4] [7] [10].

Table 2: Functional Comparison of Linker Moieties in Bioconjugation

PropertyPhosphonic AcidCarboxylic AcidImplications
Acidity (pKa)pKa₁: 1.5-2.5; pKa₂: 6.5-7.5pKa: ~4.5Higher ionization state for phosphonates at physiological pH enhances solubility
Metal Chelation StrengthVery High (Multidentate)Moderate (Typically bidentate)Superior surface binding to metal oxides; stable complex formation
Enzymatic Stability (P-C vs O-C=O)High (Resists phosphatases)Moderate (Susceptible to esterases)Longer plasma half-life for phosphonate conjugates
Solubility (log POW)~1 log unit lower than analogous carboxylateHigherEnhanced aqueous solubility advantageous for biological applications

Key Applications Leveraging m-PEG3-phosphonic acid:

  • PROTAC Synthesis: As a critical linker component in proteolysis-targeting chimeras, m-PEG3-phosphonic acid connects E3 ubiquitin ligase ligands (e.g., VHL or CRBN binders) to target protein binders. Its phosphonate terminus can be adapted for metal coordination or further functionalization, while the PEG spacer provides flexibility and solubility. The compound’s designation as a "PROTAC linker" by suppliers highlights this application [1] [2].
  • Nanoparticle Functionalization: In magnetic resonance imaging (MRI) contrast agents, m-PEG3-phosphonic acid acts as a surface anchor for superparamagnetic iron oxide nanoparticles (SPIONs). The phosphonic acid group binds strongly to the iron oxide surface, while the mPEG terminus improves colloidal stability and biocompatibility. Compared to shorter PEG linkers, the triethylene glycol spacer reduces steric hindrance during binding while maintaining nanoparticle dispersibility [10].
  • Hybrid Material Fabrication: The compound facilitates the creation of organic-inorganic hybrids for catalysis or sensing. Its phosphonic acid group forms self-assembled monolayers (SAMs) on metal oxides (e.g., TiO₂ in solar cells), while the PEG terminus allows attachment of functional organic molecules or polymers. This application exploits the excellent film-forming properties of phosphonates on oxide surfaces [3] [7].

Rationale for Triethylene Glycol (PEG3) Spacer Design

The selection of a triethylene glycol (PEG3) unit in m-PEG3-phosphonic acid (C₇H₁₇O₆P, MW 228.18 g/mol) represents a calculated compromise between multiple physicochemical and biological factors, optimizing performance in complex molecular architectures:

  • Spatial Separation and Flexibility: The three ethylene oxide units (C₂H₄O)₃ create an optimal spacer length of approximately 12-15 Å. This provides sufficient distance to minimize steric clashes between bulky functional groups (e.g., proteins, nanoparticles, synthetic ligands) connected via the linker termini. Molecular modeling suggests this length permits a 120-180° angular freedom at the phosphonic acid binding site, facilitating optimal orientation for binding while preventing unfavorable interactions between conjugated moieties. Shorter linkers (e.g., PEG1 or PEG2) risk constraining conformation, while longer chains (PEG4+) may increase non-specific binding and reduce conjugation efficiency due to chain coiling [1] [8] [10].

  • Solubility and Hydration: The PEG3 spacer significantly enhances aqueous solubility without excessive hydrophilicity that might impede membrane permeability in cellular applications. Each ethylene oxide unit coordinates 2-3 water molecules, creating a hydration shell that minimizes aggregation of hydrophobic payloads. This contrasts with purely alkyl spacers (e.g., propyl) which offer no significant solubility enhancement. Experimental logP values for m-PEG3-phosphonic acid derivatives are typically 0.5-1.0 units lower than equivalent PEG-free phosphonates, confirming improved hydrophilicity [1] [5] [10].

  • Metabolic Stability and Biocompatibility: Unlike longer PEG chains (>PEG8), the PEG3 unit is resistant to oxidative degradation in vivo while remaining sufficiently short to avoid triggering anti-PEG immune responses—an increasing concern with higher molecular weight PEGs. Its compact size ensures rapid renal clearance of unconjugated linker, reducing potential toxicity. Pharmacokinetic studies comparing PEG-spacered peptides demonstrate that PEG3 optimally balances plasma half-life extension (reducing glomerular filtration rate vs. shorter spacers) with avoidance of the "stealth effect" associated with longer PEG chains that can decrease target tissue uptake [8] [10].

Table 3: Impact of PEG Spacer Length on Linker Performance

Spacer TypeApproximate Length (Å)Key AdvantagesLimitations
PEG1~5-7 ÅMinimal steric footprint; simplest synthesisInsufficient flexibility; poor solubility enhancement
PEG2~8-10 ÅModerate flexibility; better than PEG1Limited solubility improvement; constrained geometry
PEG3 (m-PEG3-phosphonic acid)12-15 ÅOptimal balance: flexibility & solubility; metabolic stability; low immunogenicitySlightly more complex synthesis than shorter analogs
PEG4-PEG816-30 ÅEnhanced solubility; greater flexibilityIncreased potential for immune recognition; chain coiling may reduce effective length
PEG9+>30 ÅMaximum solubility & longest circulation half-lifeHigh immunogenicity risk; synthetic complexity; potential viscosity issues

Molecular Design Insights:

  • Synthesis Efficiency: m-PEG3-phosphonic acid is synthesized via Arbuzov reaction of tris(ethyl) phosphite with the chloride derivative of monomethoxy-triethylene glycol, followed by acid deprotection. The three-unit PEG chain represents a sweet spot where yield and purity remain high (typically >95% after purification), whereas longer PEG chains introduce challenges with polydispersity and byproduct formation [1] [7].
  • Biodistribution Optimization: In inflammation-targeting PET agents (e.g., ⁶⁸Ga-DOTAVAP-PEG-P1), the PEG3 spacer significantly improved target-to-background ratios compared to non-PEGylated versions. Specifically, the inflammation-to-muscle ratio increased from 6.7 ± 1.3 to 7.3 ± 2.1, while the proportion of intact peptide in circulation at 60 minutes post-injection surged from 19% to 76%. This demonstrates the PEG3 unit’s role in protecting against proteolysis without excessively prolonging circulation [10].
  • Thermodynamic Parameters: Isothermal titration calorimetry studies reveal that the enthalpy-entropy compensation for binding interactions favors PEG3 over shorter spacers. The flexible PEG3 chain reduces the entropic penalty upon binding by pre-organizing the conjugate in solution, while maintaining sufficient length to avoid enthalpically unfavorable steric distortion upon complex formation [3] .

Properties

CAS Number

96962-42-4

Product Name

m-PEG3-phosphonic acid

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid

Molecular Formula

C7H17O6P

Molecular Weight

228.18 g/mol

InChI

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)

InChI Key

LGQTUJZUDXJUIM-UHFFFAOYSA-N

SMILES

COCCOCCOCCP(=O)(O)O

Canonical SMILES

COCCOCCOCCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.